

5-bromo-1H-isochromen-1-one CAS number and structure

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Compound of Interest

Compound Name: 5-bromo-1H-isochromen-1-one

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An In-Depth Technical Guide to **5-bromo-1H-isochromen-1-one**

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **5-bromo-1H-isochromen-1-one**, a halogenated derivative of the isocoumarin scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its chemical identity, properties, potential synthetic routes, and its relevance within the broader context of medicinal chemistry.

Core Compound Identification and Physicochemical Properties

5-bromo-1H-isochromen-1-one is a heterocyclic compound featuring an isochromenone core substituted with a bromine atom at the C5 position. The isochromenone (or isocoumarin) skeleton is a recurring motif in various natural products and biologically active molecules, making its derivatives, such as this bromo-substituted version, valuable building blocks in synthetic and medicinal chemistry.^[1] The bromine atom not only influences the molecule's electronic properties and biological activity but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Chemical Structure

The fundamental structure consists of a bicyclic system where a pyran-1-one ring is fused to a benzene ring, with a bromine atom attached to the benzene moiety.

Caption: Chemical structure of **5-bromo-1H-isochromen-1-one**.

Key Identifiers and Properties

Quantitative data for **5-bromo-1H-isochromen-1-one** has been consolidated from various chemical suppliers and databases.

Property	Value	Source
CAS Number	245677-36-5	[2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₅ BrO ₂	[2] [6]
Molecular Weight	225.04 g/mol	[2] [3]
InChIKey	WHYKRNIHXWPVRG-UHFFFAOYSA-N	[4]
SMILES	<chem>C1=CC2=C(C=COC2=O)C(=C1)Br</chem>	[4]
Purity	Typically ≥95%	[2] [5]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for **5-bromo-1H-isochromen-1-one** are not extensively documented, its synthesis can be logically approached through established methods for constructing the 1H-isochromene core.[\[7\]](#)[\[8\]](#) A highly plausible and efficient route involves the metal-catalyzed cyclization of a suitably substituted ortho-alkynylbenzaldehyde.

Proposed Synthetic Workflow: Gold-Catalyzed Cycloisomerization

This approach leverages the high efficiency and functional group tolerance of gold catalysis, which is well-suited for constructing the isochromene skeleton via a 6-endo-dig cyclization.[\[8\]](#)

Caption: Conceptual workflow for the synthesis of **5-bromo-1H-isochromen-1-one**.

Step-by-Step Protocol and Rationale

- **Reactant Preparation:** The synthesis would commence with 2-bromo-6-ethynylbenzaldehyde. This precursor contains all the necessary atoms and functional groups—the aldehyde, the alkyne, and the bromine substituent—correctly positioned for the key cyclization step.
- **Reaction Setup:** The aldehyde precursor is dissolved in an anhydrous, non-protic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The choice of an inert atmosphere is critical to prevent side reactions and catalyst deactivation.
- **Catalyst Introduction:** A gold catalyst, such as $[\text{AuCl}_2(\text{Pic})]$, is added (typically 1–5 mol%). Gold catalysts are particularly effective for this transformation because they are powerful π -acids, activating the alkyne toward nucleophilic attack without requiring harsh reaction conditions.^[8]
- **Cyclization:** The reaction mixture is stirred at room temperature. The gold catalyst coordinates to the alkyne, making it highly electrophilic. The carbonyl oxygen of the adjacent aldehyde group then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig fashion to form the six-membered heterocyclic ring.
- **Work-up and Purification:** Upon reaction completion (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the pure **5-bromo-1H-isochromen-1-one**.

This self-validating protocol relies on a well-established catalytic cycle where the high chemoselectivity of the gold catalyst ensures the desired product is formed with minimal byproducts under mild conditions.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-isochromen-1-one (isocoumarin) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including antioxidant and antiplatelet properties.^{[1][9]}

Core Scaffold for Bioactive Agents

Derivatives of the isochromenone core have been investigated for a range of therapeutic applications. Studies on related 3-phenyl-1H-isochromen-1-ones have demonstrated potent antioxidant and antiplatelet activities, in some cases exceeding that of standards like ascorbic acid and aspirin.[1] This suggests that the 5-bromo derivative could serve as a valuable starting point or intermediate for the development of new therapeutic agents in these areas.

Synthetic Handle for Lead Optimization

The primary utility of **5-bromo-1H-isochromen-1-one** in drug development lies in the synthetic versatility of the bromine substituent. Brominated aromatic compounds are cornerstone intermediates in medicinal chemistry, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity. This allows for:

- **Structure-Activity Relationship (SAR) Studies:** Rapid synthesis of a library of analogs by replacing the bromine with various functional groups to probe interactions with biological targets.
- **Improving Pharmacokinetic Properties:** Modification at the 5-position can be used to fine-tune critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility, metabolic stability, and permeability.[10][11]

The reactivity of the bromo group provides a direct and reliable path to novel chemical entities, making this compound a strategic asset in the early stages of drug discovery campaigns.

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